Cas no 853029-57-9 (Linagliptin Impurity A)

Linagliptin Impurity A è un composto chimico utilizzato come standard di riferimento nell'analisi della purezza e nella caratterizzazione del Linagliptin, un farmaco antidiabetico della classe degli inibitori della DPP-4. Questo impurezza è fondamentale per garantire la qualità e la conformità del principio attivo durante la produzione e lo sviluppo farmaceutico. La sua struttura chimica ben definita e l'elevata purezza lo rendono ideale per l'uso in studi di stabilità, controllo di qualità e validazione analitica. Linagliptin Impurity A è particolarmente utile per identificare e quantificare tracce di impurità nel Linagliptin, contribuendo a garantire la sicurezza e l'efficacia del farmaco. La sua disponibilità come standard certificato facilita l'adempimento delle normative regolatorie internazionali.
Linagliptin Impurity A structure
Linagliptin Impurity A structure
Nome del prodotto:Linagliptin Impurity A
Numero CAS:853029-57-9
MF:C20H17BrN6O2
MW:453.29
MDL:MFCD18642578
CID:821978
PubChem ID:24750049

Linagliptin Impurity A Proprietà chimiche e fisiche

Nomi e identificatori

    • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
    • 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
    • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquin-azolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
    • 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
    • 8-BROMO-7-BUT-2-YNYL-3-METHYL-1-(4-METHYL-QUINAZOLIN-2-YLMETHYL)-3,7-DIHYDRO-PURINE-2,6-DIONE
    • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-m
    • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(but-2-ynyl)-8-bromo-xanthine
    • 1H-Purine-2,6-dione,8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]
    • 2-bromo-1-(but-2-ynyl)-4-methyl-6-((4-methylquinazolin-2-yl)methyl)-1H-imidazo[4,5-b]pyridine-5,7-(4H,6H)-dione
    • X4789
    • RCZJXCXNYGHNSR-UHFFFAOYSA-N
    • 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine
    • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-pu
    • Linagliptin Impurity A
    • 1H-Purine-2,6-dione, 8-bromo-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]- (9CI)
    • 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione (ACI)
    • 1-[(4-methyl-quinazolin-2yl) methyl]-3-methyl-7-(2-butyn-1-yl)-8-Bromo-xanthine
    • SY030372
    • 1H-Purine-2,6-dione, 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-
    • 8-bromo-7-(but-2-ynyl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
    • 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dion
    • 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
    • J-519398
    • 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-((4-methyl-2-quinazolinyl)methyl)-1h-purine-2,6-dione
    • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine
    • MFCD18642578
    • BCP11833
    • AKOS016004953
    • 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butin-1-yl)-8-bromoxanthine
    • 853029-57-9
    • CS-M2881
    • SCHEMBL3919837
    • 2TT35GNF2G
    • NS00007818
    • DA-19419
    • AC-23922
    • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromo xanthine
    • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
    • 8-BROMO-7-(BUT-2-YN-1-YL)-3-METHYL-1-[(4-METHYLQUINAZOLIN-2-YL)METHYL]PURINE-2,6-DIONE
    • 1H-Purine-2,6-dione,8-bromo-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-
    • KG-0209
    • DTXSID00647176
    • F19248
    • C20H17BrN6O2
    • 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • MDL: MFCD18642578
    • Inchi: 1S/C20H17BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3
    • Chiave InChI: RCZJXCXNYGHNSR-UHFFFAOYSA-N
    • Sorrisi: O=C1N(CC2N=C(C)C3C(=CC=CC=3)N=2)C(=O)N(C)C2N=C(N(C1=2)CC#CC)Br

Proprietà calcolate

  • Massa esatta: 452.05964g/mol
  • Carica superficiale: 0
  • XLogP3: 2.9
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 452.05964g/mol
  • Massa monoisotopica: 452.05964g/mol
  • Superficie polare topologica: 84.2Ų
  • Conta atomi pesanti: 29
  • Complessità: 735
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.55
  • Punto di fusione: No data available
  • Punto di ebollizione: 558.8±60.0 °C at 760 mmHg
  • Punto di infiammabilità: 291.8±32.9 °C
  • PSA: 87.60000
  • LogP: 1.98240
  • Pressione di vapore: No data available

Linagliptin Impurity A Informazioni sulla sicurezza

Linagliptin Impurity A Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Linagliptin Impurity A Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060375-10g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 98%
10g
¥386.00 2024-07-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD233973-5g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 99%
5g
¥151.0 2024-04-18
Chemenu
CM138676-25g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquin-azolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 95%
25g
$337 2021-08-05
TRC
B680510-10g
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
853029-57-9
10g
$ 420.00 2023-09-08
TRC
B680510-25g
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
853029-57-9
25g
$ 628.00 2023-04-18
Chemenu
CM138676-5g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquin-azolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 95%
5g
$*** 2023-05-29
Chemenu
CM138676-10g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquin-azolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 95%
10g
$*** 2023-05-29
TRC
B680510-2.5g
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
853029-57-9
2.5g
$ 161.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060375-1g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 98%
1g
¥58.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060375-5g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 98%
5g
¥180.00 2024-07-28

Linagliptin Impurity A Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt → -10 °C; overnight, -10 °C
1.2 Solvents: 1,4-Dioxane ;  -10 °C; 1 h, -10 °C
1.3 Reagents: Sodium hydroxide ;  neutralized, 12 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 65 °C
Riferimento
Selective inhibitors of fibroblast activation protein (FAP) with a xanthine scaffold
Jansen, Koen; et al, MedChemComm, 2014, 5(11), 1700-1707

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  12 h, 80 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: N-Methyl-2-pyrrolidone ;  14 h, 60 °C
Riferimento
Process Development and Optimization of Linagliptin Aided by the Design of Experiments (DoE)
Wang, Hailong; et al, Organic Process Research & Development, 2022, 26(12), 3254-3264

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
Riferimento
8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes
Eckhardt, Matthias; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6450-6453

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
2.1 Reagents: Sodium carbonate Solvents: N-Methyl-2-pyrrolidone
Riferimento
Identification, isolation, characterization, and UHPLC quantification of potential genotoxic impurities in linagliptin
Huang, Yiwen; et al, Journal of Separation Science, 2018, 41(21), 3985-3994

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, 6 °C
2.1 Reagents: Sodium carbonate Solvents: N-Methyl-2-pyrrolidone ;  2 h, 140 °C
Riferimento
Synthesis and characterization of process-related impurities of antidiabetic drug linagliptin
Huang, Yiwen; et al, Molecules, 2016, 21(8), 1041/1-1041/10

Linagliptin Impurity A Raw materials

Linagliptin Impurity A Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:853029-57-9)8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-(4-methyl-2-quinazolinyl)methyl-1H-purine-2,6-dione
A26902
Purezza:99%
Quantità:10g
Prezzo ($):208.0